LogP Advantage for CNS Drug-Likeness vs. 6-Fluoro-5-methoxy and Non-Fluorinated Regioisomers
The 7-fluoro-4-methoxy substitution yields a computed LogP of 1.95, which falls within the optimal CNS drug-likeness window (LogP 1–3) for passive blood-brain barrier penetration . In direct comparison, the 6-fluoro-5-methoxy regioisomer (CAS 1344684-78-1) records a lower LogP of 1.81, while the non-fluorinated 4-methoxybenzothiazol-2-amine (CAS 5464-79-9) also shows LogP 1.81 . The +0.14 LogP elevation relative to both comparators corresponds to an approximately 1.4-fold increase in calculated partition coefficient, which can be decisive for CNS-targeted lead series where sub-optimal lipophilicity leads to insufficient brain exposure .
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.95 (Fluorochem computed value) |
| Comparator Or Baseline | 6-Fluoro-5-methoxy-1,3-benzothiazol-2-amine: LogP = 1.81 (ChemSrc); 4-Methoxybenzo[d]thiazol-2-amine: LogP = 1.81 (ChemSrc) |
| Quantified Difference | ΔLogP = +0.14 vs. both comparators (~1.4× higher partition coefficient) |
| Conditions | Computed LogP values from standardized vendor databases (Fluorochem, ChemSrc); consistent computational methodology applied across compounds. |
Why This Matters
For CNS-targeted discovery programs, the 0.14-unit LogP advantage places this compound more centrally within the established CNS drug-likeness range (LogP 1–3), reducing the risk of insufficient brain partitioning that would require additional structural optimization of lower-LogP regioisomers.
